Cas no 138-14-7 (Deferoxamine mesylate)

Deferoxamine mesylate is a chelating agent primarily used to treat acute iron toxicity and chronic iron overload conditions, such as those resulting from repeated blood transfusions. Its high affinity for ferric iron (Fe³⁺) enables effective binding and excretion of excess iron, reducing oxidative stress and organ damage. The mesylate salt form enhances solubility and bioavailability, facilitating parenteral administration. Deferoxamine mesylate is also utilized in diagnostic applications for aluminum overload. Its specificity for trivalent metal ions minimizes interference with essential divalent cations like calcium and magnesium. The compound is widely recognized in clinical and research settings for its well-characterized pharmacokinetics and established safety profile when administered under appropriate supervision.
Deferoxamine mesylate structure
Deferoxamine mesylate structure
Product Name:Deferoxamine mesylate
CAS No:138-14-7
MF:C26H52N6O11S
MW:656.789686203003
MDL:MFCD00058605
CID:36396
PubChem ID:24894304
Update Time:2025-05-21

Deferoxamine mesylate Chemical and Physical Properties

Names and Identifiers

    • Deferoxamine mesylate
    • Deferoxamine mesylate salt
    • Deferoxamine (mesylate)
    • EHNA
    • Deferoxamine Methanesulfonate
    • Desferrioxamine B mesylate
    • DFOM
    • DFOM,Deferoxamine methanesulfonate salt,Desferrioxamine mesylate salt
    • Deferoxamine methanesulfonate salt
    • Desferrioxamine mesylate salt
    • desferal
    • Prestwick_988
    • desferalmesylate
    • deferoxaminemesilate
    • deferoxaminebmesylate
    • desferalmethanesulfonate
    • monomethanesulfonate(sa
    • desferrioxaminebmesylate
    • MFCD00058605
    • Deferoxamine mesilate
    • Propionohydroxamic acid, N-(5-(3-((5-aminopentyl)hydroxycarbamoyl)propionamido)pentyl)-3-((5-(N-hydroxyacetamido)pentyl)carbamoyl)-, monomethanesulfonate (salt)
    • Q27114315
    • SCHEMBL119982
    • DEFEROXAMINE METHANESULFONATE [MI]
    • DEFEROXAMINE MESYLATE [ORANGE BOOK]
    • HMS500E04
    • N-[5-[[4-[5-[acetyl(hydroxy)amino]pentylamino]-1,4-dioxobutyl]-hydroxyamino]pentyl]-N'-(5-aminopentyl)-N'-hydroxybutanediamide; methanesulfonic acid
    • DEFEROXAMINE MESYLATE [USP-RS]
    • CAS-138-14-7
    • DEFEROXAMINE MESYLATE [VANDF]
    • V9TKO7EO6K
    • Desferrioxamine B mesylate;DFOM
    • DEFEROXAMINE MESILATE [EP MONOGRAPH]
    • DEFEROXAMINE MESILATE [WHO-IP]
    • DESFERRIOXAMINE MESYLATE [WHO-IP]
    • Deferoxamine mesylate [USAN]
    • SR-01000695424
    • Deferoxamine Mesylate - CAS 138-14-7
    • HMS1570A12
    • IDDIJAWJANBQLJ-UHFFFAOYSA-N
    • s5742
    • Desferal mesylate
    • SR-01000695424-3
    • Ba 33122
    • Deferoxamine for system suitability, European Pharmacopoeia (EP) Reference Standard
    • Desferal (TN)
    • HMS3714A12
    • NS00079182
    • FT-0603121
    • AC-36517
    • AKOS026750165
    • NSC756718
    • BCP31290
    • NCGC00017021-01
    • Deferoxamine mesylate [USAN:USP]
    • DEFEROXAMINE MESYLATE [USP MONOGRAPH]
    • deferoxaminemesylate
    • Butanediamide, N'-(5-((4-((5-(acetylhydroxyamino)pentyl)amino)-1,4-dioxobutyl)hydroxyamino)pentyl)-N-(5-aminopentyl)-N-hydroxy-, monomethanesulfonate
    • Deferoxamine mesylate (USP)
    • Deferoxamini mesilas
    • Pharmakon1600-01500224
    • SR-01000695424-4
    • N'-{5-[acetyl(hydroxy)amino]pentyl}-N-[5-({4-[(5-aminopentyl)(hydroxy)amino]-4-oxobutanoyl}amino)pentyl]-N-hydroxysuccinamide methanesulfonate (salt)
    • SPECTRUM1500224
    • SMR000058548
    • Deferoxamine mesylate salt, European Pharmacopoeia (EP) Reference Standard
    • NCGC00178802-06
    • SY066727
    • NSC 756718
    • N-(5-(3-((5-Aminopentyl)hydroxycarbamoyl)propionamido)pentyl)-3-((5-(N-hydroxyacetamido)pentyl)carbamoyl)propionohydroxamic acid monomethanesulfonate (salt)
    • N1-(5-aminopentyl)-N1-hydroxy-N4-(5-(N-hydroxy-4-(5-(N-hydroxyacetamido)pentylamino)-4-oxobutanamido)pentyl)succinamide methanesulfonate
    • DEFEROXAMINE MESILATE [JAN]
    • Tox21_110741
    • D01186
    • 138-14-7
    • HMS1920C16
    • HMS2097A12
    • MLS000028713
    • CHEMBL1234
    • N4-[5-[[4-5-(Acetylhydroxyamino)pentyl]-1,4-dioxobutyl]hydroxyaminopentyl-N1-(5-aminopentyl)-N1-hydroxybutanediamide methanesulfonate
    • N-[5-[[4-[5-[acetyl(hydroxy)amino]pentylamino]-4-oxobutanoyl]-hydroxyamino]pentyl]-N'-(5-aminopentyl)-N'-hydroxybutanediamide;methanesulfonic acid
    • Deferoxamine mesylate, United States Pharmacopeia (USP) Reference Standard
    • Desferioxamine mesylate
    • EINECS 205-314-3
    • NSC-756718
    • Tox21_110741_1
    • A807339
    • Deferoxamine mesilate (JP17)
    • EX-A4085
    • SR-01000695424-2
    • HY-B0988
    • DFX mesylate
    • N-[5-[3-[(5-Aminopentyl)hydroxycarbamoyl]propionamido]pentyl]-3-[[5-(N-hydroxyacetamido)pentyl]carbamoyl]propionohydroxamic acid monomethanesulfonate (salt)
    • Deferoxamine B mesylate
    • NCGC00094640-01
    • CCG-39770
    • BUTANEDIAMIDE, N'(-(((((ACETYLHYDROXYAMINO)PENTYL)MINO)1,4-DIOXOBUTYL)YDROXYAMINO)ENTYL)N-(5-AMINOPENTYL)-N-HYDROXY-, MONOMETHANESULPHONATE
    • HMS2091K08
    • N'-(5-azanylpentyl)-N-[5-[[4-[5-[ethanoyl(oxidanyl)amino]pentylamino]-4-oxidanylidene-butanoyl]-oxidanyl-amino]pentyl]-N'-oxidanyl-butanediamide; methanesulfonic acid
    • DTXCID4017649
    • HMS2234H23
    • DEFEROXAMINI MESILAS [WHO-IP LATIN]
    • BUTANEDIAMIDE, N'(-(((((ACETYLHYDROXYAMINO)PENTYL)MINO)1,4-DIOXOBUTYL)YDROXYAMINO)ENTYL)N-(5-AMINOPENTYL)-N-HYDROXY-, MONOMETHANESULFONATE
    • N1-(5-aminopentyl)-N1-hydroxy-N4-(5-(N-hydroxy-4-((5-(N-hydroxyacetamido)pentyl)amino)-4-oxobutanamido)pentyl)succinamide methanesulfonate
    • CS-4479
    • Desferal methanesulfonate
    • NSC-644468
    • Deferoxamine mesylate salt, powder, >=92.5% (TLC)
    • N4-[5-[[4-[[5-(Acetylhydroxyamino)pentyl]amino-1,4-dioxobutyl]hydroxyamino]pentyl]-N1-(5-aminopentyl)-N1-hydroxybutanediamide methanesulfonate
    • DTXSID6037649
    • NCGC00017021-03
    • Deforoxamine B mesylate
    • DESFERRIOXAMINE MESILATE [MART.]
    • NSC644468
    • CCRIS 8311
    • NCGC00094640-02
    • Desferrioxamine B mesylate; DFOM;Desferrioxamine mesylate
    • CHEBI:31460
    • N1-(5-(4-((5-Aminopentyl)amino)-4-oxobutanamido)pentyl)-N1-hydroxy-N4-(5-(N-hydroxyacetamido)pentyl)succinamide methanesulfonate
    • DESFERRIOXAMINE MESILATE
    • N-(5-(3-((5-AMINOPENTYL)HYDROXYCARBAMOYL)PROPIONAMIDO)PENTYL)-3-((5-(N-HYDROXYACETAMIDO)PENTYL)CARBAMOYL)PROPIONOHYDROXAMIC ACID MONOMETHANESULPHONATE (SALT)
    • DEFEROXAMINE MESILATE [WHO-DD]
    • Desferrioxamine mesylate
    • NCGC00017021-02
    • Ba-33112
    • UNII-V9TKO7EO6K
    • desferrioxamine B , Desferrioxamine B mesylate , DFO , DFOM
    • DB-042415
    • MDL: MFCD00058605
    • Inchi: 1S/C25H48N6O8.CH4O3S/c1-21(32)29(37)18-9-3-6-16-27-22(33)12-14-25(36)31(39)20-10-4-7-17-28-23(34)11-13-24(35)30(38)19-8-2-5-15-26;1-5(2,3)4/h37-39H,2-20,26H2,1H3,(H,27,33)(H,28,34);1H3,(H,2,3,4)
    • InChI Key: IDDIJAWJANBQLJ-UHFFFAOYSA-N
    • SMILES: S(C)(=O)(=O)O.ON(C(CCC(NCCCCCN(C(C)=O)O)=O)=O)CCCCCNC(CCC(N(CCCCCN)O)=O)=O

Computed Properties

  • Exact Mass: 656.34100
  • Monoisotopic Mass: 656.34147767g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 7
  • Hydrogen Bond Acceptor Count: 11
  • Heavy Atom Count: 44
  • Rotatable Bond Count: 28
  • Complexity: 832
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 4
  • XLogP3: nothing
  • Topological Polar Surface Area: 269Ų

Experimental Properties

  • Melting Point: 148-149°
  • Boiling Point: 1061.9°C at 760 mmHg
  • Solubility: H2O: 50 mg/mL
  • PSA: 268.59000
  • LogP: 2.98900

Deferoxamine mesylate Security Information

  • Signal Word:Warning
  • Hazard Statement: H302-H315-H319-H335
  • Warning Statement: P280-P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:2
  • Safety Instruction: S22; S24/25
  • RTECS:UG5310000
  • Storage Condition:−20°C

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Deferoxamine mesylate Suppliers

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(CAS:138-14-7)Deferoxamine mesylate
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Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 18:30
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Deferoxamine mesylate Related Literature

Additional information on Deferoxamine mesylate

Deferoxamine mesylate (CAS No. 138-14-7): A Comprehensive Overview in Modern Medicine

Deferoxamine mesylate, a derivative of the naturally occurring compound deferoxamine, is a critical therapeutic agent primarily recognized for its ability to chelate iron. With the chemical identifier CAS No. 138-14-7, this compound has found extensive applications in the treatment of iron overload disorders, a condition often arising from repeated blood transfusions or genetic mutations affecting iron metabolism. The mesylate salt form enhances its solubility and stability, making it a preferred choice in clinical settings.

The mechanism of action of Deferoxamine mesylate revolves around its potent iron-binding capacity. It selectively binds to ferric iron (Fe³⁺), forming a stable complex that is subsequently excreted via the kidneys. This process effectively reduces the total body iron burden, mitigating the risks associated with excessive iron accumulation, such as liver fibrosis, cardiomyopathy, and end-organ damage. The compound's efficacy has been well-documented in various clinical trials, particularly in patients with beta-thalassemia major and chronic hemolytic anemias.

In recent years, research has expanded the therapeutic potential of Deferoxamine mesylate beyond its traditional applications. Emerging studies suggest that this compound may exhibit neuroprotective properties, making it a candidate for treating neurodegenerative diseases characterized by oxidative stress and iron dysregulation. For instance, preliminary research indicates that Deferoxamine mesylate could mitigate neuronal damage in models of Alzheimer's disease by reducing iron-induced neurotoxicity. While further clinical validation is needed, these findings open new avenues for exploring its role in neurology.

The pharmacokinetic profile of Deferoxamine mesylate is another area of active investigation. Unlike its parent compound, which has a relatively short half-life due to rapid renal clearance, the mesylate salt exhibits improved bioavailability and prolonged half-life. This enhancement allows for less frequent dosing, improving patient compliance and convenience. Additionally, studies have explored the use of sustained-release formulations to further optimize therapeutic outcomes. Such advancements are particularly significant in long-term management strategies for chronic iron overload conditions.

The synthesis and characterization of Deferoxamine mesylate have also seen significant progress. Modern synthetic methodologies have enabled higher purity standards and cost-effective production processes, ensuring consistent quality across batches. Analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to confirm the identity and purity of the final product. These advancements underscore the compound's reliability as a pharmaceutical agent.

Beyond its primary use in medicine, Deferoxamine mesylate has been explored in research settings for its potential applications in environmental remediation. Its ability to bind heavy metals like cadmium and lead makes it a promising candidate for developing chelation-based treatments for metal poisoning incidents. While this application is still in the experimental stage, it highlights the compound's versatility beyond human health.

The safety profile of Deferoxamine mesylate has been thoroughly evaluated through extensive clinical use and laboratory studies. Common side effects include mild gastrointestinal discomfort and localized skin reactions at injection sites. However, severe adverse effects are rare when used under medical supervision. Ongoing research continues to monitor long-term effects and explore strategies to minimize potential risks.

In conclusion, Deferoxamine mesylate (CAS No. 138-14-7) remains a cornerstone in the management of iron overload disorders due to its effective chelation properties and improved pharmacokinetic profile. Its expanding therapeutic applications, from traditional uses to emerging fields like neuroprotection and environmental science, underscore its significance in modern medicine. As research progresses, further insights into its mechanisms and potential benefits will continue to shape its role in clinical practice.

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(CAS:138-14-7)Deferoxamine mesylate
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